molecular formula C5H7ClFNO B6301946 2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide CAS No. 2301850-30-4

2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide

Cat. No.: B6301946
CAS No.: 2301850-30-4
M. Wt: 151.56 g/mol
InChI Key: LITWYWILXBCMNG-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide: is an organic compound with the molecular formula C5H7ClFNO This compound is characterized by the presence of a cyclopropane ring substituted with chloro, fluoro, and methyl groups, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide typically involves the reaction of appropriate cyclopropane derivatives with chloro and fluoro substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents may influence the compound’s reactivity and binding affinity to various biological targets. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    2-Chloro-2-fluoro-1-methylcyclopropane: Lacks the carboxamide group, which may result in different reactivity and applications.

    2-Chloro-2-fluoro-1-cyclopropanecarboxamide: Lacks the methyl group, which may influence its chemical properties and biological activity.

    2-Fluoro-1-methyl-1-cyclopropanecarboxamide:

Uniqueness: 2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide is unique due to the specific combination of chloro, fluoro, and methyl substituents on the cyclopropane ring along with the carboxamide functional group. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClFNO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITWYWILXBCMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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